N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-20-18(23)16-11-6-2-5-9-15(11)26-19(16)21-17(22)14-10-24-12-7-3-4-8-13(12)25-14/h3-4,7-8,14H,2,5-6,9-10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKJCRHSQMAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate substituents.
Introduction of the Benzodioxine Moiety: This step often involves the reaction of catechol derivatives with suitable reagents to form the benzodioxine ring.
Coupling Reactions: The final step involves coupling the benzothiophene and benzodioxine intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Crystallographic Parameters of Selected Analogues
| Compound Name | V (ų) | Density (g·cm⁻³) | Space Group | Refinement Software | R1/wR2 Values |
|---|---|---|---|---|---|
| N-(3-(((1R,4R)-4-Hydroxycyclohexyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide (14) | 4268.3 | 1.237 | Not Specified | SHELXL (SHELX suite) | R1 = 0.0668, wR2 = 0.1374 |
| N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | N/A | N/A | N/A | N/A | N/A |
Key Observations:
- Compound 14 (from ) exhibits a large unit cell volume (4268.3 ų) and low density (1.237 g·cm⁻³), reflecting its bulky cyclohexyl-nicotinamide substituent. The refinement metrics (R1 = 0.0668) indicate moderate precision, typical for structures solved via SHELXL .
- The target compound’s benzodioxine group likely introduces steric and electronic differences compared to Compound 14’s nicotinamide moiety. However, direct crystallographic data for the target compound are unavailable in the provided evidence.
Software and Refinement Techniques
- SHELX Suite : Widely used for small-molecule refinement (e.g., Compound 14). SHELXL’s robustness in handling anisotropic displacement parameters and hydrogen atom placement is well-documented .
- OLEX2 : An alternative for structure solution and refinement, offering integrated workflows for crystallographic analysis. Its interface simplifies tasks like Fourier map visualization, which may benefit future studies of the target compound .
Research Implications and Limitations
Pharmacological Potential
The benzodioxine group may enhance metabolic stability compared to nicotinamide derivatives.
Data Gaps
- Crystallographic Data: No direct refinement metrics (e.g., R1, wR2) or unit cell parameters are available for the target compound.
Biological Activity
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 345.41 g/mol. The compound features a benzothiophene core linked to a benzodioxine moiety through a methylcarbamoyl group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways associated with cancer cell proliferation and inflammation.
- Receptor Modulation : It interacts with various receptors that play crucial roles in signal transduction pathways related to pain and inflammation.
- Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative stress in cellular environments.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Benzodioxine Moiety : This step often involves nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
- Final Amidation : The final step introduces the carboxamide group via reaction with appropriate amines.
Biological Activity Studies
Several studies have evaluated the biological activity of compounds related to or derived from the target compound:
Hepatoprotective Activity
A study demonstrated that derivatives containing the benzodioxane moiety exhibited significant hepatoprotective effects against carbon tetrachloride (CCl₄)-induced liver toxicity in rat models. The administration of these compounds resulted in reduced levels of malondialdehyde (MDA) and improved total protein levels in liver tissues compared to controls .
Anti-inflammatory Effects
Research has shown that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anti-cancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways and caspase activation.
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective properties of similar benzothiophene derivatives in models of neurodegenerative diseases. These compounds were shown to reduce neuronal cell death induced by oxidative stress.
Summary Table of Biological Activities
Q & A
Q. What crystallographic workflows ensure accurate refinement of complex structures?
- Methodology : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. Use SHELXL for anisotropic refinement and OLEX2 for disorder modeling. Validate with R-factor convergence (<5% Δ between R₁ and wR₂) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .
Notes
- Contradictions : Address variability in biological data via assay standardization and orthogonal validation .
- Methodological Rigor : Emphasize reproducibility by detailing reaction conditions, software parameters, and validation steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
